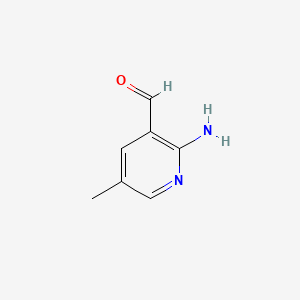

2-Amino-5-methylnicotinaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

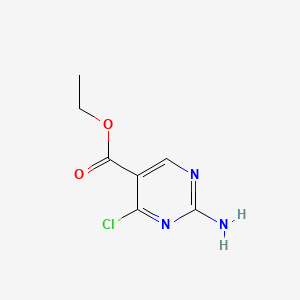

2-Amino-5-methylnicotinaldehyde is a chemical compound with the empirical formula C7H8N2O . It is used as a reactant in the preparation of naphthyridines by Cu-catalyzed hydroamination/Friedlander reaction with terminal alkynes .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringCc1cnc(N)c(C=O)c1 . The InChI key for this compound is KHLBBDOMXLJWGR-UHFFFAOYSA-N . Chemical Reactions Analysis

This compound is used as a reactant in the preparation of naphthyridines by Cu-catalyzed hydroamination/Friedlander reaction with terminal alkynes .Scientific Research Applications

Branched Chain Aldehydes in Food Flavors

- Study Context : Branched aldehydes like 2-methyl propanal and 2- and 3-methyl butanal play significant roles in food flavors, deriving from amino acids through metabolic conversions. The study reviews how these compounds form in foods and their impact on flavor profiles, emphasizing the metabolic pathways and microbial contributions to their presence in various food products (Smit, Engels, & Smit, 2009).

Neurotransmitter Synthesis Studies

- Research Findings : The role of α-Methyl-L-tryptophan (α-MTrp), an artificial amino acid and tryptophan analog, in brain serotonin (5-HT) synthesis rates was reviewed. The study provides insights into the methodologies for determining brain 5-HT synthesis rates, highlighting the importance of understanding neurotransmitter production mechanisms and their implications for neurological health and disease (Diksic & Young, 2001).

Toxicity and Mutagenicity of Herbicides

- Insights Provided : A scientometric review focused on the toxicity and mutagenicity of the herbicide 2,4-D, summarizing the global trends in research, gaps in the current understanding, and future directions. This study underscores the importance of continued research into the environmental and health impacts of chemical compounds used in agriculture (Zuanazzi, Ghisi, & Oliveira, 2020).

Innovative Polymer Applications in Medicine

- Polymeric Structures for Biomedical Use : A review of highly branched polymeric structures, including dendrimers, dendrigrafts, and hyperbranched polymers, based on poly(amino acid)s highlights their potential in drug and gene delivery systems. Such materials, due to their biocompatibility and ability to form complex structures, are promising candidates for various biomedical applications (Thompson & Scholz, 2021).

Amino Acid Detection Technologies

- Sensors and Biosensors Development : Research into sensors and biosensors for detecting amino acids such as phenylalanine, tyrosine, and tryptophan using conducting polymers and molecularly imprinted polymers. These technologies offer promising approaches for the rapid, sensitive detection of amino acids, relevant to both medical diagnostics and pharmaceutical quality control (Dinu & Apetrei, 2022).

Safety and Hazards

2-Amino-5-methylnicotinaldehyde is classified as Acute Tox. 4 Oral - Skin Sens. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements for this compound are H302 - H317, which mean it is harmful if swallowed and may cause an allergic skin reaction . The precautionary statement is P280, which means wear protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Biochemical Pathways

It is known that the compound is used as a reactant in the preparation of naphthyridines by cu-catalyzed hydroamination/friedlander reaction with terminal alkynes .

Result of Action

The molecular and cellular effects of 2-Amino-5-methylnicotinaldehyde’s action are currently unknown

Properties

IUPAC Name |

2-amino-5-methylpyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-5-2-6(4-10)7(8)9-3-5/h2-4H,1H3,(H2,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHLBBDOMXLJWGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)N)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70652757 |

Source

|

| Record name | 2-Amino-5-methylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1023814-35-8 |

Source

|

| Record name | 2-Amino-5-methylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-methylnicotinaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2'-fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B581128.png)

![4-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B581129.png)

![4-Amino-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile](/img/structure/B581142.png)